molecular formula C9H12ClNO B6197525 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2680540-57-0

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B6197525
CAS No.: 2680540-57-0
M. Wt: 185.65 g/mol
InChI Key: KVTTULBVUAIANI-UHFFFAOYSA-N
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Description

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of transition-metal catalysis for cyclization of aryl acetylenes, can be applied .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-3-amine hydrochloride
  • 3-methyl-2,3-dihydrobenzofuran-2-one
  • 2,3-dihydro-3-methylbenzofuran

Uniqueness

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position and the amine functionality contribute to its unique properties compared to other benzofuran derivatives .

Properties

CAS No.

2680540-57-0

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-methyl-2H-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-9(10)6-11-8-5-3-2-4-7(8)9;/h2-5H,6,10H2,1H3;1H

InChI Key

KVTTULBVUAIANI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C21)N.Cl

Purity

95

Origin of Product

United States

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